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molecular formula C12H15IO2 B1403114 4-Iodomethyl benzoic acid tert-butyl ester CAS No. 1207989-76-1

4-Iodomethyl benzoic acid tert-butyl ester

Cat. No. B1403114
M. Wt: 318.15 g/mol
InChI Key: NHZWMNUUKIDRQV-UHFFFAOYSA-N
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Patent
US08907103B2

Procedure details

Sodium iodide (229.2 g) was added to a solution of 4-chloromethyl benzoic acid tert-butyl ester (315.2 g) in acetone (1.5 L). The reaction mixture was heated to reflux for about 2 h and then allowed to cool to room temperature. The precipitate was removed by filtration and the filtrate concentrated under reduced pressure. The residue was partitioned between water (500 mL) and MTBE (1500 mL). The organic phase was washed with saturated sodium bicarbonate and dried over magnesium sulfate. Concentration under reduced pressure afforded 442.2 g (97% yield) dark oil. HNMR: CDCl3, 1.59 ppm (s, 9H), 4.47 (s, 2H), 7.42 (d, 2H), 7.91 (d, 2H)
Quantity
229.2 g
Type
reactant
Reaction Step One
Quantity
315.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[C:3]([O:7][C:8](=[O:17])[C:9]1[CH:14]=[CH:13][C:12]([CH2:15]Cl)=[CH:11][CH:10]=1)([CH3:6])([CH3:5])[CH3:4]>CC(C)=O>[C:3]([O:7][C:8](=[O:17])[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][I:1])=[CH:11][CH:10]=1)([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
229.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
315.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CCl)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (500 mL) and MTBE (1500 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CI)=O
Measurements
Type Value Analysis
AMOUNT: MASS 442.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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